molecular formula C19H16N4O2S B10982895 2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide

Cat. No.: B10982895
M. Wt: 364.4 g/mol
InChI Key: XGNFMMAABKVDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features both indole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and benzothiazole intermediates, followed by their coupling through an acetamide linkage.

    Preparation of Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole intermediate can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves the coupling of the indole and benzothiazole intermediates through an acetamide linkage. This can be achieved by reacting the indole intermediate with acetic anhydride to form the acetamido group, followed by coupling with the benzothiazole intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and benzothiazole rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

    Oxidation: Oxidized derivatives of the indole and benzothiazole rings.

    Reduction: Reduced forms of the acetamido group.

    Substitution: Substituted derivatives at the indole or benzothiazole rings.

Scientific Research Applications

2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole and benzothiazole moieties can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamido group may enhance binding affinity through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(benzo[d]thiazol-2-yl)acetamide
  • 2-(4-methyl-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide

Uniqueness

2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide is unique due to the presence of the acetamido group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its potential as a therapeutic agent or a functional material.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4O2S/c1-12(24)20-14-6-4-7-16-13(14)9-10-23(16)11-18(25)22-19-21-15-5-2-3-8-17(15)26-19/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

XGNFMMAABKVDOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.